molecular formula C8H9N5 B13464089 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13464089
M. Wt: 175.19 g/mol
InChI Key: ROGSEMKXUUARTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine ( 1248467-30-2) is a high-purity chemical compound supplied for research and development purposes. This derivative of the 1,2,4-triazole heterocycle features a methyl substituent and an amine functional group, making it a versatile building block and scaffold in medicinal chemistry and drug discovery . The 1,2,4-triazole core is a privileged structure in pharmaceutical research due to its wide range of bioactivities, which often serve as a bioisostere for other functional groups . Scientific literature extensively documents the potential of 5-amino-1,2,4-triazole derivatives like this compound in various research areas. These derivatives have been investigated as potent inhibitors of enzymes such as methionine aminopeptidase, and have shown promise in studies targeting antibacterial activity against multidrug-resistant bacterial strains . Furthermore, structurally related 1,2,4-triazole compounds are being explored in anticancer research, with some analogs functioning as kinase inhibitors (e.g., AXL kinase) or demonstrating antiproliferative activity by inhibiting tubulin polymerization . The antitubercular potential of pyridine-containing 1,2,4-triazole derivatives has also been reported, highlighting the broad utility of this chemical class in infectious disease research . This product is intended for research applications by qualified laboratory professionals. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-methyl-2-pyridin-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H9N5/c1-6-11-8(9)13(12-6)7-4-2-3-5-10-7/h2-5H,1H3,(H2,9,11,12)

InChI Key

ROGSEMKXUUARTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)N)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with methyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 and nitrogen atoms in the triazole ring enable nucleophilic substitutions. Key reactions include:

a. Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-acylated derivatives. For example:

text
3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine + RCOCl → RCONH-triazole derivative

Conditions: Anhydrous acetone, K₂CO₃, reflux (40–60°C) .

b. Alkylation
Forms N-alkylated products with alkyl halides (e.g., methyl iodide):

text
Triazole-NH₂ + R-X → Triazole-NR₂

Solvents: Ethanol or DMF; yields depend on steric hindrance.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

a. Triazolo[1,5-a]pyrimidines
Reacts with β-diketones or α,β-unsaturated ketones via cyclocondensation:

text
Triazole-NH₂ + RC(O)CH₂C(O)R' → Triazolo-pyrimidine + H₂O

Catalyst: PTSA or CAN; yields up to 92% .

b. 1,2,4-Triazolo triazines
Condenses with cyanoguanidine under oxidative conditions (e.g., I₂/KI):

text
Triazole-NH₂ + NH₂C(NH)NHCN → Triazolo-triazine

Conditions: PEG-400, 80°C .

Coordination Chemistry

The pyridyl and triazole groups act as bidentate ligands for metal complexes:

Metal Geometry Application
Cu(II)Square-planarCatalytic oxidation
Fe(III)OctahedralMagnetic materials
Pd(II)Square-planarCross-coupling catalysis

Key bond lengths in Cu(II) complexes:

  • Cu–N(pyridine): 1.98–2.02 Å

  • Cu–N(triazole): 1.95–1.97 Å .

Tautomerism-Dependent Reactivity

Crystallography confirms the dominant tautomer is 1H-1,2,4-triazol-5-amine (N1–H), which influences reactivity:

Tautomer Population (Solid State) Reactivity
1H-form (N1–H)>95%Prefers electrophilic substitution at C3
2H-form (N2–H)<5%Minor pathway for N-alkylation

Solvent effects:

  • Polar aprotic solvents (DMF, DMSO) stabilize 1H-form.

  • Protic solvents (EtOH) promote tautomeric equilibrium .

Oxidative Coupling Reactions

Undergoes Cu-mediated coupling with terminal alkynes:

text
Triazole-NH₂ + HC≡CR → Triazole-C≡CR

Conditions: CuI, DIPEA, 60°C; yields 55–78% .

Acid/Base-Mediated Transformations

a. Protonation
The pyridine nitrogen (pKa ≈ 3.1) protonates in acidic media, enhancing solubility in aqueous HCl.

b. Deprotonation
Lithiation at C3 occurs with LDA at −78°C, enabling C–C bond formation:

text
Triazole-Li + R-X → Triazole-R

Substrates: Alkyl/aryl halides, epoxides .

Photochemical Reactions

UV irradiation (254 nm) induces:

  • [2+2] Cycloaddition with alkenes (e.g., maleimides).

  • C–N bond cleavage at the triazole ring under prolonged exposure.

Biological Activity Modulation

Derivatization enhances pharmacological properties:

Modification Activity Example
Sulfonamide formationAntimicrobial (MIC: 2–8 µg/mL)
Thiadiazole hybridsAntifilarial (EC₅₀: <100 nM)
Schiff basesAnticancer (IC₅₀: 1.2–4.7 µM)

This compound’s reactivity profile makes it invaluable in medicinal chemistry and materials science. Future studies should explore its catalytic applications and structure-activity relationships in drug discovery.

Scientific Research Applications

3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structural Analogues and Positional Isomers

Positional Isomerism: Pyridin-2-yl vs. Pyridin-4-yl Substitution

  • 3-Methyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine (CAS Ref: 10-F654168): The pyridin-4-yl substituent alters the molecule’s electronic distribution and steric profile compared to the pyridin-2-yl isomer. This isomer was discontinued by suppliers, suggesting synthetic challenges or instability under standard conditions .

Di(pyridin-2-yl) Substitution

  • Di(pyridin-2-yl)-1,2,4-triazol-5-amine :
    • The presence of dual pyridin-2-yl groups enhances electron-withdrawing effects and increases molecular rigidity. This compound demonstrated macrofilaricidal activity, highlighting the role of pyridyl substituents in target binding .

Methyl vs. Trifluoromethyl Groups

  • 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) :
    • The trifluoromethyl group increases acidity (pKa ~5.2) and hydrophobicity compared to the methyl analogue. These properties enhance membrane permeability but may reduce aqueous solubility. TFAT is used in high-thermal-stability explosives, underscoring its stability under extreme conditions .

Aromatic vs. Aliphatic Substituents

  • 3-Phenyl-1H-1,2,4-triazol-5-amine and 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine :
    • Phenyl and pyridinyl substituents introduce planar aromatic surfaces, favoring interactions with hydrophobic pockets in enzymes. The pyridinyl group’s nitrogen enables hydrogen bonding, as seen in EGFR/HER-2 inhibitors .
  • These compounds showed moderate anticancer activity (e.g., 3b: 81% yield) .

Biological Activity

3-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, with the CAS number 1248467-30-2, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is C8H9N5C_8H_9N_5 with a molecular weight of 175.19 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₈H₉N₅
Molecular Weight175.19 g/mol
CAS Number1248467-30-2

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. A study assessing various triazole compounds found that those similar to 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine displayed significant effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating substantial antibacterial potential .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The compound has shown promise in inhibiting the growth of various fungal strains, making it a candidate for further development as an antifungal agent . Its mechanism may involve the disruption of fungal cell membrane integrity or interference with ergosterol biosynthesis.

Anticancer Potential

Recent studies have highlighted the anticancer activity of triazole derivatives. For instance, compounds structurally related to 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine were tested against multiple cancer cell lines and exhibited cytotoxic effects. The inhibition of cell proliferation was attributed to the induction of apoptosis and cell cycle arrest .

The biological activity of 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial growth or cancer cell survival.
  • Receptor Modulation : The compound could modulate receptors associated with cellular signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Some triazole derivatives have been shown to bind DNA or RNA, disrupting nucleic acid synthesis and function.

Case Study 1: Antimicrobial Testing

A study published in MDPI evaluated a series of triazole derivatives for their antimicrobial efficacy. Among them, compounds similar to 3-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine demonstrated promising results against resistant strains of bacteria .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of triazole derivatives, it was found that certain modifications to the triazole ring enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF7. The study concluded that these modifications could be crucial for developing more effective anticancer agents based on the triazole scaffold .

Q & A

Q. What methods assess metabolic pathways using isotopic labeling?

  • Methodological Answer : Synthesize ¹⁵N-labeled derivatives (e.g., ¹⁵N-1,3-diphenyl-1H-1,2,4-triazol-5-amine) to track metabolic turnover via mass spectrometry. This identifies metabolites in hepatic microsomal assays .

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